N'-(4-aminophenyl)carbamimidothioic acid
Description
Properties
IUPAC Name |
N'-(4-aminophenyl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLRWLYVCHKHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Nitrophenyl Isothiocyanate
The synthesis begins with 4-nitroaniline, a commercially available precursor. Treatment with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C yields 4-nitrophenyl isothiocyanate. This exothermic reaction requires careful temperature control to prevent decomposition. The product is isolated via fractional distillation under reduced pressure (yield: 78–82%).
Formation of N-(4-Nitrophenyl)thiourea
Reacting 4-nitrophenyl isothiocyanate with aqueous ammonia (25%) in tetrahydrofuran (THF) at room temperature produces N-(4-nitrophenyl)thiourea. The reaction completes within 2 hours, with the product precipitating as a yellow solid. Filtration and recrystallization from ethanol yield pure thiourea (mp: 158–160°C; yield: 85–90%).
Reduction to N'-(4-Aminophenyl)carbamimidothioic Acid
Catalytic hydrogenation of N-(4-nitrophenyl)thiourea using 5% palladium on charcoal (Pd/C) under 3 atm H₂ in methanol at 65–70°C reduces the nitro group to an amine. Post-reaction filtration removes the catalyst, and solvent evaporation yields the target compound as a white crystalline solid (mp: 145–147°C; yield: 88–92%).
Table 1: Comparative Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | Methanol | 65–70 | 88–92 |
| Fe/HCl | Ethanol | 80 | 75–80 |
Direct Thiourea Coupling with Protected 4-Aminophenylamine
Protection of 4-Aminophenylamine
To avoid undesired side reactions, one amino group in p-phenylenediamine is protected as an acetyl derivative. Refluxing with acetic anhydride in pyridine for 4 hours yields N-acetyl-4-aminophenylamine. The acetyl group is selectively removed during the final step.
Thiourea Formation
The protected amine reacts with thiourea in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Conducted in dry dimethylformamide (DMF) at 60°C for 6 hours, this step forms the thiourea linkage. After quenching with ice water, the product is extracted with ethyl acetate and purified via column chromatography (yield: 70–75%).
Deprotection and Isolation
Hydrolysis of the acetyl group using 6M HCl at reflux for 2 hours liberates the free amine. Neutralization with sodium bicarbonate precipitates this compound, which is filtered and dried (yield: 80–85%).
Amidination Followed by Thiolation
Synthesis of 4-Aminobenzimidamide
4-Nitrobenzimidamide is prepared by treating 4-nitrobenzonitrile with hydroxylamine hydrochloride in ethanol. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-aminobenzimidamide dihydrochloride (yield: 90–95%).
Thiolation Using Lawesson’s Reagent
Reaction of 4-aminobenzimidamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C replaces the imine nitrogen with sulfur. After 8 hours, the mixture is cooled, and the product is isolated via solvent evaporation and recrystallization from acetonitrile (yield: 65–70%).
Critical Analysis of Methodologies
Yield and Purity Considerations
Method 1 (nitro reduction pathway) offers the highest yield (88–92%) due to the efficiency of Pd-C hydrogenation. In contrast, Method 3’s thiolation step introduces variability (65–70%), attributed to incomplete sulfur substitution.
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
N’-(4-aminophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon and hydrogen gas are typically used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N’-(4-aminophenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds
Mechanism of Action
The mechanism by which N’-(4-aminophenyl)carbamimidothioic acid exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with intracellular processes. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular functions .
Comparison with Similar Compounds
The biological and chemical properties of N'-(4-aminophenyl)carbamimidothioic acid can be contextualized by comparing it to structurally related compounds. Key differences in substituents, heteroatoms, and functional groups significantly influence efficacy and applications.
Structural and Functional Analogues
Table 1: Comparative Analysis of Carbamimidothioic Acid Derivatives
Organoselenium Analogues
Compounds like 101 and 104 (organoselenium derivatives with 4-aminophenyl groups) demonstrate superior antioxidant activity. For instance:
- Compound 101 : 91% DPPH and 85% ABTS inhibition at 1 mM, IC50 ~24 µM (DPPH) and ~32 µM (ABTS) .
- Compound 104 : 93% DPPH and 88% ABTS inhibition, IC50 ~20 µM (DPPH) and ~29 µM (ABTS) .
The selenium atom in these compounds enhances radical scavenging compared to sulfur in carbamimidothioic acids, though sulfur derivatives may offer better metabolic stability.
Key Structural Determinants of Activity
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Improve antimicrobial potency by stabilizing the thiourea moiety and resisting enzymatic degradation .
- Aromatic Substituents: 4-Aminophenyl groups enhance solubility and target interactions, whereas bulkier groups (e.g., naphthol in compound 104) improve antioxidant capacity .
- Heteroatom Substitution (S vs. Se) : Selenium analogs exhibit higher antioxidant activity but may have higher toxicity .
Q & A
Q. What are the optimized synthetic routes for N'-(4-aminophenyl)carbamimidothioic acid, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions between 4-aminophenyl derivatives and carbamimidothioic acid precursors. For example, a method adapted from sulfonamide synthesis () uses DMF as a solvent with triethylamine to facilitate nucleophilic substitution. Key factors affecting yield include:
- Anhydrous conditions to prevent hydrolysis of reactive intermediates (e.g., acyl chlorides) .
- Catalytic bases (e.g., triethylamine) to deprotonate the amine group, enhancing nucleophilicity .
- Reaction time and temperature : Prolonged reflux (e.g., 22–24 hours) ensures complete conversion, while recrystallization (e.g., from acetic acid) improves purity .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- FTIR spectroscopy identifies functional groups like thiourea (-NH-C=S) and aromatic amines (-NH) through vibrational bands at ~3350 cm (N-H stretch) and ~1250 cm (C=S stretch) .
- HOMO-LUMO analysis (via DFT calculations) predicts reactivity by mapping electron density distribution, crucial for understanding interactions with biological targets .
- Physicochemical profiling : LogP (~6.98) and PSA (~65.96 Ų) values () guide solubility and membrane permeability assessments.
Q. How is the compound initially screened for biological activity, and what are common assay models?
Primary screening focuses on enzyme inhibition and antiproliferative activity :
- Enzyme inhibition assays : Competitive binding studies using sulfonamide-targeted enzymes (e.g., carbonic anhydrase) to measure IC values .
- Antiproliferative assays : MTT-based testing on cancer cell lines (e.g., HeLa) with dose-response curves to determine EC .
- Antioxidant assays : DPPH radical scavenging to evaluate redox-modulating potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) alter biological activity?
Comparative SAR studies highlight:
- Electron-withdrawing groups (e.g., -CF, -Cl) enhance enzyme inhibition by increasing electrophilicity at the thiourea sulfur .
- Steric effects : Bulky substituents (e.g., 2,2-dimethylpropanamide) reduce binding affinity to flat active sites but improve selectivity for hydrophobic pockets .
- Positional isomerism : Para-substituted analogs (vs. ortho/meta) show higher potency due to optimal alignment with target residues .
Q. What mechanistic insights explain contradictions in reported biological data?
Discrepancies in IC or EC values across studies may arise from:
- Purity variations : Impurities (e.g., residual solvents) can artificially inflate or suppress activity. Recrystallization from acetic acid () ensures >95% purity for reliable data.
- Assay conditions : pH-dependent protonation of the aminophenyl group alters compound solubility and bioavailability .
- Cell line heterogeneity : Variability in membrane transporter expression impacts intracellular accumulation .
Q. How can target identification be systematically approached for this compound?
- Proteomic profiling : Use affinity chromatography with immobilized derivatives to capture binding proteins, followed by LC-MS/MS identification .
- Molecular docking : Simulate interactions with enzymes like dihydrofolate reductase (DHFR), leveraging crystal structures (PDB) to validate binding poses .
- Gene knockout models : CRISPR-Cas9 silencing of putative targets (e.g., DHFR) in cell lines to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
